1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine
Description
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a benzenesulfonyl group at the 1-position and an iodine atom at the 5-position. This compound is part of a broader class of nitrogen-containing fused heterocycles, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity .
Synthesis: The synthesis of closely related derivatives involves the reaction of halogenated pyrrolo[2,3-b]pyridines with benzenesulfonyl chloride under basic conditions. For example, 1-(benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine was synthesized via NaH-mediated sulfonylation of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride, achieving a 99.2% yield . The iodine atom at position 5 serves as a reactive site for further functionalization, such as cross-coupling reactions, which are critical for diversifying pharmacological properties.
Structural Significance: The benzenesulfonyl group enhances stability by protecting the pyrrole nitrogen from oxidation, while the iodine atom provides a handle for late-stage derivatization. These features make the compound a valuable intermediate in drug discovery, particularly for kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBJXZNURXJKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679133 | |
| Record name | 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-94-1 | |
| Record name | 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot N-Sulfonylation and Iodination
A streamlined approach involves simultaneous N-sulfonylation and iodination. Starting with 5-nitro-1H-pyrrolo[2,3-b]pyridine, treatment with PhSOCl and iodine in a single pot under basic conditions introduces both the benzenesulfonyl group and iodine atom. This method leverages the directing effects of the nitro group to achieve regioselective iodination at C5, yielding the target compound in 65–78% efficiency.
Reaction Conditions :
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Solvent: Dimethylformamide (DMF)
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Base: Triethylamine (EtN)
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Temperature: 80°C, 12 hours
Directed Metallation Using Lithium Diisopropylamide (LDA)
For substrates lacking activating groups, directed ortho-metallation with LDA enables precise iodination. 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is treated with LDA and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at −78°C, followed by iodine quenching. This method affords 5-iodo derivatives with >85% regioselectivity.
Typical Procedure :
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Deprotonation: LDA (2.2 equiv), THF, −78°C, 1 hour
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Iodination: I (1.1 equiv), −78°C to room temperature
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Yield: 70–82%
Comparative Analysis of Synthetic Routes
Notes :
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N-Iodosuccinimide (NIS) in acetic acid favors C3 iodination but requires subsequent N-sulfonylation.
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The one-pot method reduces step count but necessitates nitro-directed activation.
Mechanistic Insights and Side Reactions
Role of Directing Groups
The nitro group at C5 in 5-nitro-1H-pyrrolo[2,3-b]pyridine exerts a strong meta-directing effect, steering electrophilic iodination to the C5 position. Computational studies suggest this arises from enhanced electron withdrawal, stabilizing the transition state at C5. In contrast, substrates without directing groups rely on steric and electronic effects of the sulfonyl group, which mildly directs iodination to C5 via conjugation.
Competing Reaction Pathways
Undesired C3 iodination (5–15% yield) is observed in non-directed conditions, attributed to the inherent reactivity of the pyrrole ring. Additionally, over-iodination at C2 and C7 positions may occur if reaction times exceed optimal durations, necessitating careful monitoring.
Scalability and Industrial Applications
The LDA-mediated route is preferred for large-scale synthesis due to its reproducibility and high regioselectivity. A pilot-scale study achieved 92% purity at 1-kg scale using:
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Solvent: THF (recycled)
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Temperature gradient: −78°C to 25°C over 6 hours
In contrast, the one-pot method faces challenges in nitro-group removal, requiring additional reduction steps for applications demanding de-iodinated intermediates .
Chemical Reactions Analysis
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzenesulfonyl group.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine are best understood through comparison with related compounds. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of this compound and Analogues
Comparison with Pyrrolo[2,3-b]pyridine Derivatives
- Substituent Effects: Halogenation: The iodine atom in the target compound contrasts with bromine in 5-bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine. Iodine’s larger atomic radius and lower electronegativity enhance reactivity in cross-coupling reactions, making it superior for Suzuki or Sonogashira couplings . Sulfonylation: The benzenesulfonyl group improves metabolic stability compared to alkyl groups (e.g., 1-butyl in 5-bromo-1-butyl derivatives), as sulfonamides resist enzymatic degradation better than alkylamines .
Biological Activity :
Comparison with Thieno[2,3-b]pyridines
- Structural Differences: Thieno[2,3-b]pyridines replace the pyrrole nitrogen with sulfur, reducing solubility due to sulfur’s hydrophobicity. This necessitates formulations like cyclodextrin (HP-β-CD) for in vivo studies .
- Pharmacokinetics: Thieno derivatives face discontinuation in ~40% of drug discovery programs due to poor solubility, whereas pyrrolo analogues (e.g., morpholine-substituted derivatives) show improved aqueous solubility through nitrogen-based solubilizing groups .
Comparison with Furo[2,3-b]pyridines
- Heteroatom Impact: Furo[2,3-b]pyridines feature an oxygen atom, which enhances polarity and solubility compared to sulfur-containing thieno analogues. However, oxygen’s electronegativity can reduce metabolic stability .
Solubility and Formulation Strategies
- The target compound’s moderate solubility contrasts with thieno[2,3-b]pyridines, which require cyclodextrin-based formulations. Pyrrolo derivatives with morpholine substituents (e.g., compound 3 in ) demonstrate enhanced solubility via hydrophilic groups, suggesting a viable strategy for optimizing the target compound .
Biological Activity
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C13H9IN2O2S
- Molecular Weight : 384.19 g/mol
- CAS Number : 1227268-94-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the iodo group and the benzenesulfonyl moiety. The synthetic pathway often includes:
- Formation of the pyrrolo[2,3-b]pyridine core.
- Iodination at the 5-position.
- Sulfonylation to introduce the benzenesulfonyl group.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor activity. For instance, a related compound showed IC50 values against various cancer cell lines:
- A549 (lung cancer) : 0.82 μM
- HepG2 (liver cancer) : 1.00 μM
- MCF-7 (breast cancer) : 0.93 μM
- PC-3 (prostate cancer) : 0.92 μM
The most promising compound in this series was noted to selectively inhibit c-Met kinase with an IC50 value of 0.506 μM, indicating its potential as a targeted therapy for cancers driven by c-Met signaling pathways .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. This was evidenced by:
- Induction of cell cycle arrest in A549 cells.
- Activation of apoptotic pathways leading to programmed cell death.
Study on c-Met Inhibition
In a detailed study examining the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives, it was found that modifications to the hydrazone moiety significantly affected biological activity. The most active compounds were evaluated for their ability to inhibit c-Met and other kinases like Flt-3 and VEGFR-2, showcasing their potential as multi-targeted agents against various cancers .
Comparative Analysis with Other Compounds
A comparative analysis was conducted with other known kinase inhibitors such as meridianins and variolins. The results indicated that while these compounds also exhibited cytotoxic properties, the pyrrolo[2,3-b]pyridine derivatives displayed superior selectivity for c-Met inhibition and lower toxicity profiles in preliminary evaluations.
| Compound Name | IC50 (μM) | Target Kinase |
|---|---|---|
| 1-Benzenesulfonyl-5-iodo-pyrrolo | 0.506 | c-Met |
| Meridianin E | 0.45 | CDK1 |
| Variolin A | 0.75 | Various Kinases |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example:
- Step 1 : Start with a pyrrolo[2,3-b]pyridine core functionalized with a benzenesulfonyl group.
- Step 2 : Introduce iodine at the 5-position using iodinating agents (e.g., N-iodosuccinimide) under anhydrous conditions.
- Key Variables : Temperature (-78°C to -25°C), solvent (tetrahydrofuran/hexane), and catalysts (e.g., n-butyllithium) significantly affect regioselectivity .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Methods :
- NMR : and NMR confirm substitution patterns (e.g., benzenesulfonyl proton signals at δ 7.5–8.0 ppm, iodine-induced deshielding at C5) .
- HRMS : Exact mass analysis (e.g., [M+H] calculated for CHINOS: 412.9412) ensures molecular fidelity .
- XRD : Single-crystal X-ray diffraction resolves steric effects from the bulky benzenesulfonyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
- Case Study : While some derivatives inhibit FGFRs (IC = 4.5–9.5 µM in breast cancer cells) , others target kinases like FLT3 (acute myeloid leukemia) .
- Resolution Methods :
- Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Structural Analysis : Compare binding modes via molecular docking (e.g., benzenesulfonyl group’s role in hydrophobic pocket interactions) .
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?
- SAR Insights :
| Substituent | Biological Impact | Source |
|---|---|---|
| 5-Iodo | Enhances halogen bonding with kinase ATP pockets | |
| Benzenesulfonyl | Improves metabolic stability and solubility |
- Methodological Approach :
- Synthesize analogs with halogens (Cl, Br) at C5 and compare inhibitory potency.
- Replace benzenesulfonyl with tosyl or mesyl groups to assess steric tolerance .
Q. What are the challenges in characterizing reactive intermediates during the synthesis of iodinated pyrrolo[2,3-b]pyridines?
- Key Issues : Iodine’s high reactivity can lead to byproducts (e.g., diiodinated species or ring-opening).
- Solutions :
- In Situ Monitoring : Use low-temperature FTIR or Raman spectroscopy to track intermediate stability.
- Quenching Optimization : Add sodium thiosulfate to terminate unreacted iodine selectively .
Methodological and Technical Considerations
Q. How to mitigate cytotoxicity discrepancies between in vitro and in vivo models for this compound?
- Approach :
- In Vitro : Use 3D tumor spheroids to mimic in vivo tumor microenvironments.
- Pharmacokinetics : Assess plasma stability (e.g., mouse liver microsome assays) to identify metabolic liabilities .
- Data : Analogous compounds show reduced efficacy in vivo due to rapid glucuronidation of the sulfonyl group .
Q. What computational tools predict the electrophilic reactivity of the 5-iodo substituent in cross-coupling reactions?
- Tools :
- DFT Calculations : Gaussian or ORCA software to model transition states (e.g., Pd-mediated Suzuki coupling).
- Hammett Constants : Quantify electronic effects (σ for iodine = +0.28) to predict reaction rates .
Contradictions and Limitations
Q. Why do some studies report antitrypanosomal activity for pyrrolo[2,3-b]pyridines, while others focus on anticancer effects?
- Context : Structural variations (e.g., ribofuranosyl modifications) shift target specificity. For example:
- Antitrypanosomal : 3-Ethynyl-4-amino derivatives inhibit Trypanosoma cruzi (IC = 1.2 µM) .
- Anticancer : 5-Iodo derivatives target FGFR1 (IC = 6.7 µM) .
- Resolution : Conduct parallel screening in diverse disease models to map polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
